molecular formula C28H36O10 B14099892 (3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid

(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid

Cat. No.: B14099892
M. Wt: 532.6 g/mol
InChI Key: ZIKZPLSIAVHITA-FBCIBIQSSA-N
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Description

The compound (3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid is a complex organic molecule with a unique structure that includes multiple rings, a furan group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core, the introduction of the furan group, and the addition of the acetyloxy and propanoic acid groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the correct formation of each part of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan group can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan group can lead to the formation of furanones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a drug candidate due to its complex structure and functional groups that can interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The furan group and other functional groups can interact with enzymes and receptors, influencing various biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: This compound has a similar structure but different functional groups.

    (-)-Carvone: Found in spearmint, this compound has a similar furan group but a simpler overall structure.

Uniqueness

What sets (3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid

Properties

Molecular Formula

C28H36O10

Molecular Weight

532.6 g/mol

IUPAC Name

(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid

InChI

InChI=1S/C28H36O10/c1-14(29)36-19(12-20(31)32)26(5)16-7-9-25(4)21(15-8-10-35-13-15)37-23(33)22-28(25,38-22)27(16,6)18(30)11-17(26)24(2,3)34/h8,10,13,16-17,19,21-22,34H,7,9,11-12H2,1-6H3,(H,31,32)/t16?,17-,19-,21-,22+,25-,26+,27-,28+/m0/s1

InChI Key

ZIKZPLSIAVHITA-FBCIBIQSSA-N

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)O)[C@]1([C@@H](CC(=O)[C@@]2(C1CC[C@@]3([C@]24[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)C)C(C)(C)O)C

Canonical SMILES

CC(=O)OC(CC(=O)O)C1(C2CCC3(C(OC(=O)C4C3(C2(C(=O)CC1C(C)(C)O)C)O4)C5=COC=C5)C)C

Origin of Product

United States

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